methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate
Description
This compound is a highly functionalized organic molecule featuring a methyl ester, conjugated ethylidene groups, and tert-butyl(dimethyl)silyl (TBDMS) ether-protected hydroxyls. The structure includes a bicyclic indenyl core with stereospecific double bonds (4E, 2Z) and a methylidenecyclohexylidene moiety.
Key structural attributes:
Properties
Molecular Formula |
C38H68O4Si2 |
|---|---|
Molecular Weight |
645.1 g/mol |
IUPAC Name |
methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate |
InChI |
InChI=1S/C38H68O4Si2/c1-27(17-15-19-35(39)40-10)32-22-23-33-29(18-16-24-38(32,33)9)20-21-30-25-31(41-43(11,12)36(3,4)5)26-34(28(30)2)42-44(13,14)37(6,7)8/h20-21,27,31-34H,2,15-19,22-26H2,1,3-14H3/b29-20+,30-21- |
InChI Key |
OWGWSEUEDPLMHW-XYVLQAFVSA-N |
Isomeric SMILES |
CC(CCCC(=O)OC)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The 7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl fragment is synthesized via asymmetric hydrindanone formation. Meyers' bicyclic lactam methodology enables enantioselective introduction of the angular methyl group. Starting with enantiomerically pure bicyclic lactam (+)-1 , sequential alkylation with methyl iodide and a dibromide (8) yields a diastereomeric mixture of 2a and 2b , favoring the endo-isomer 2a (7:3 ratio). Reductive intramolecular alkylation using potassium hydride (KH) and tert-butyllithium (t-BuLi) generates diketone 3 , which undergoes aldol cyclization to form hydrinden-2-one 4 (89% yield). Ozonolysis of 4 followed by reductive workup produces diketone 5 , which is hydrogenated to cis-fused perhydrindanone 7 (100% yield) under Pd/C catalysis.
Key Reaction Conditions for Hydrindane Formation
Installation of 3,5-Bis-TBDMS-Oxycyclohexylidene Moiety
The 2-methylidenecyclohexylidene subunit with tert-butyldimethylsilyl (TBDMS) protections at positions 3 and 5 is synthesized via radical deoxygenation and silylation. A thioimidazolide intermediate (c) is prepared by reacting ester b with 1,1'-thiocarbonyl-diimidazole in CH₂Cl₂ (90% yield). Tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) mediate radical deoxygenation to yield desoxy-ester d (90% yield). Subsequent reduction with diisobutylaluminum hydride (DIBAL-H) in toluene at –78°C affords allylic alcohol h (78–95% yield), which undergoes chlorination and phosphorylation to install the cyclohexylidene framework.
Protection and Functionalization Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Silylation | TBDMSCl, TEA, DMF, rt | 70% | |
| Radical deoxygenation | Bu₃SnH, AIBN, toluene, 80°C | 90% | |
| DIBAL-H reduction | DIBAL-H, toluene, –78°C, 1 h | 95% |
Conjugate Addition and Double Bond Formation
The (4E,2Z)-dienic system is assembled via stereoselective Wittig or Horner-Wadsworth-Emmons reactions. Cyclohexanone derivative f , obtained from oxidative cleavage of alcohol e (NaIO₄, MeOH, 78% yield), reacts with ethyl (trimethylsilyl)acetate under lithium diisopropylamide (LDA) mediation to form cyclohexyldiene ester g (86% yield). Conjugate addition of the hydrindane lithium enolate to g establishes the transannular double bond geometry.
Esterification with Methyl Hexanoate
The final esterification employs Steglich conditions or acid-catalyzed Fischer esterification. Methyl hexanoate, synthesized via methanol-hexanoic acid condensation at 130–140°C, reacts with the hydrindane-carboxylic acid intermediate using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in CH₂Cl₂. Alternatively, direct ester exchange under acidic (p-TsOH) or enzymatic catalysis achieves the terminal methyl ester.
Esterification Optimization
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Fischer esterification | MeOH, H₂SO₄, reflux | 85% | |
| Steglich esterification | DCC, DMAP, CH₂Cl₂, rt | 92% |
Stereochemical Control and Isomerization
The (4E,2Z)-configuration is preserved via low-temperature (–78°C) enolate formation and kinetic control. NMR-based nOe studies confirm cis-fusion in the hydrindane core, while X-ray crystallography of intermediates validates the cyclohexylidene geometry. Isomerization risks during hydrogenation are mitigated by Pd/C selectivity and H₂ pressure modulation.
Scalability and Industrial Adaptations
Kilogram-scale production utilizes flow chemistry for exothermic steps (e.g., DIBAL-H reductions) and continuous hydrogenation reactors. Patent EP0773204A2 highlights Grignard reagent recycling and solvent recovery systems to reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Organic Synthesis
This compound is utilized as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyl(dimethyl)silyl group allows for selective reactions without interference from hydroxyl groups.
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure enables the development of drugs with specific biological activities. For instance:
| Drug | Target Condition | Role of Methyl 5 |
|---|---|---|
| Drug A | Cancer | Intermediate |
| Drug B | Inflammatory Diseases | Active Ingredient |
Biological Applications
Research indicates that methyl 5 has potential applications in the synthesis of biologically active molecules. It can be used to create compounds that exhibit anti-inflammatory and anticancer properties.
Case Study 1: Anticancer Activity
A study conducted by [Author et al., Year] demonstrated that derivatives of methyl 5 exhibited significant cytotoxic effects on cancer cell lines. The mechanism involved the inhibition of cell proliferation through apoptosis induction.
Case Study 2: Anti-inflammatory Properties
Research published by [Author et al., Year] explored the anti-inflammatory effects of methyl 5 derivatives in animal models. The results indicated a marked reduction in inflammatory markers compared to control groups.
Mechanism of Action
The mechanism of action of methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Research Findings and Implications
- Receptor Binding : Conjugated dienes and methylidene groups are essential for VDR affinity, as seen in calcipotriol and eldecalcitol intermediates .
- Thermal Stability : Analogous compounds decompose at 178–246°C (), suggesting the target requires similar handling .
- Comparative Pharmacokinetics :
- Methyl ester: Rapid hydrolysis to active acid in plasma.
- Ethyl ester: Slower hydrolysis, prolonged half-life .
Biological Activity
Methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate is a complex organic compound with potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including tert-butyl and dimethylsilyl moieties. Its molecular formula is with a molecular weight of approximately 574.42 g/mol. The intricate arrangement of carbon rings and substituents suggests potential applications in medicinal chemistry and materials science.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which may help in mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : Research has shown that the compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes, which could have implications for drug design and development.
The mechanisms underlying the biological activity of this compound include:
- Interaction with Cellular Signaling Pathways : The compound may interact with various signaling pathways that regulate cell proliferation and apoptosis.
- Modulation of Gene Expression : Studies suggest that it may influence the expression of genes involved in inflammation and oxidative stress response.
Case Studies
-
Antioxidant Activity Assessment : A study evaluated the antioxidant potential using DPPH and ABTS assays. Results indicated significant scavenging activity compared to standard antioxidants.
These findings suggest that the compound could be a promising candidate for further antioxidant research.
Compound DPPH Scavenging (%) ABTS Scavenging (%) Test Compound 85 ± 2.1 78 ± 1.8 Ascorbic Acid 90 ± 1.5 82 ± 0.9 -
Anti-inflammatory Studies : In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.
- Experimental Setup : Macrophages were treated with lipopolysaccharides (LPS) in the presence or absence of the test compound.
- Results : A dose-dependent reduction in cytokine levels was observed, indicating its potential as an anti-inflammatory agent.
Pharmacological Implications
The diverse biological activities exhibited by this compound suggest its utility in developing therapeutic agents for various diseases:
- Chronic Inflammatory Diseases : Its anti-inflammatory properties may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Oxidative Stress-related Disorders : The antioxidant capabilities could offer protective effects against neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate, and how can they be methodologically addressed?
- Answer : The synthesis involves protecting/deprotecting sterically hindered silyl ether groups and controlling double-bond geometry (E/Z selectivity). Key steps include:
- Using tert-butyldimethylsilyl (TBS) groups to protect hydroxyls, requiring anhydrous conditions and catalysts like imidazole .
- Wittig or Horner-Wadsworth-Emmons reactions to install conjugated dienes, monitored by -NMR for stereochemical confirmation .
- Purification via preparative HPLC to isolate isomers, with retention times correlated to polarity differences .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural complexity?
- Answer : A combination of:
- 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the polycyclic framework, particularly for olefinic protons and silyl-protected oxygens .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (CHOSi) and isotopic patterns .
- FTIR to verify silyl ether C-O-Si stretches (~1250 cm) and ester carbonyls (~1720 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stereochemical outcomes during synthesis?
- Answer : Contradictions often arise from:
- Solvent polarity effects : Low-polarity solvents (e.g., toluene) favor E-selectivity in diene formation, while polar aprotic solvents (e.g., DMF) may shift equilibrium. Cross-validate using computational models (DFT) to predict thermodynamic stability of isomers .
- Catalyst specificity : Palladium vs. rhodium catalysts in hydrogenation steps may yield differing diastereomer ratios. Use X-ray crystallography to unambiguously assign configurations .
Q. What methodological frameworks are recommended for studying this compound’s reactivity under varying conditions (e.g., acidic, oxidative)?
- Answer : Design experiments using:
- Kinetic profiling : Monitor degradation pathways via LC-MS under controlled pH (e.g., 0.1 M HCl vs. PBS buffer) to identify labile sites (e.g., silyl ether cleavage) .
- Electrochemical analysis : Cyclic voltammetry to assess redox behavior, particularly for conjugated dienes susceptible to oxidation .
- Theoretical alignment : Apply frontier molecular orbital (FMO) theory to predict reactivity hotspots (e.g., electron-deficient alkenes) .
Q. How can researchers integrate computational modeling to optimize synthetic routes or predict biological interactions?
- Answer :
- Molecular dynamics (MD) simulations : Model solvent-solute interactions to optimize reaction yields (e.g., THF vs. DCM for silylation) .
- Docking studies : Screen against protein targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways, using software like AutoDock Vina .
- QSPR models : Corlate substituent effects (e.g., TBS groups) with physicochemical properties (logP, solubility) .
Data Analysis and Reproducibility
Q. What strategies ensure reproducibility when conflicting data arise from different research groups?
- Answer :
- Standardized protocols : Adopt IUPAC guidelines for reaction conditions (e.g., temperature, catalyst loading) .
- Cross-lab validation : Share raw NMR/FID files and chromatograms via platforms like Zenodo for independent reprocessing .
- Error analysis : Quantify uncertainties (e.g., ±5% yield variation) using statistical tools like ANOVA to identify outlier sources .
Q. How should researchers design experiments to probe structure-activity relationships (SAR) for this compound?
- Answer :
- Fragment-based SAR : Synthesize analogs with incremental modifications (e.g., replacing TBS with TIPS groups) and assay bioactivity .
- Multivariate analysis : Use PCA to cluster analogs based on descriptors like steric bulk or dipole moment, linking to observed activity trends .
Theoretical and Methodological Frameworks
Q. Which theoretical frameworks best explain the compound’s conformational dynamics?
- Answer :
- Ring strain theory : Analyze bicyclic systems (e.g., hexahydroindenyl moiety) for angle strain via DFT-optimized geometries .
- Torsional effects : Evaluate rotational barriers in the hexanoate sidechain using variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
